molecular formula C7H13N3 B1359225 N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine CAS No. 949095-17-4

N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine

Cat. No.: B1359225
CAS No.: 949095-17-4
M. Wt: 139.2 g/mol
InChI Key: WODLNVYLYQXAOH-UHFFFAOYSA-N
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Description

Ethyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms

Scientific Research Applications

Ethyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and coordination complexes.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science for creating novel polymers and coatings.

Future Directions

A paper discusses the discovery of a potent, selective, and orally available HSP90 inhibitor, which could represent a future direction for compounds with a similar structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine typically involves the reaction of 1-methyl-1H-pyrazole with ethylamine under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by the addition of ethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules with potential biological activities.

Mechanism of Action

The mechanism of action of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ethyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine can be compared with other similar compounds, such as:

    1-Methyl-1H-pyrazole: A simpler pyrazole derivative with fewer functional groups, used as a starting material in various syntheses.

    1-Ethyl-1H-pyrazole: Another pyrazole derivative with an ethyl group, used in similar applications but with different reactivity.

    4-Methyl-1H-pyrazole: A pyrazole derivative with a methyl group at the 4-position, used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-8-4-7-5-9-10(2)6-7/h5-6,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODLNVYLYQXAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

prepared by reaction of the commercially available 1-methyl-1H-pyrazole-4-carbaldehyde with 2M ethylamine in THF.
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